molecular formula C21H16 B014862 3-Methylcholanthrene CAS No. 56-49-5

3-Methylcholanthrene

Cat. No. B014862
CAS RN: 56-49-5
M. Wt: 268.4 g/mol
InChI Key: PPQNQXQZIWHJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Methylcholanthrene has evolved over time to become more efficient and applicable to a broader range of polycyclic hydrocarbons. Jacobs and Harvey (1981) describe a novel synthesis method that is simpler than previous approaches and potentially applicable to the synthesis of a wide range of other polycyclic hydrocarbons and their carcinogenic metabolites (Jacobs & Harvey, 1981). Another efficient synthesis route, described by Gimisis and Koreeda (1993), achieves a five-step synthesis from 5-methylhomophthalic anhydride and N,N-diethyl-1-naphthamide in 55% overall yield, highlighting a unique, highly selective double Friedel-Crafts cyclization process (Gimisis & Koreeda, 1993).

Scientific Research Applications

  • Transcription Regulation : 3-MC increases the activities of protein kinases and RNA polymerase A in hepatic cells of young rats, implying a role in transcription regulation (Kleeberg et al., 1982).

  • Nucleolar Activity : It stimulates nucleolar activity in rat liver cells, suggesting an increase in ribosomal gene activity (Komáromy & Tigyi, 1986).

  • Influence on Drug Therapy : 3-MC inhibits the carcinogenicity of an aminoazo dye, with implications for drug therapy and clinical trials (Conney & Reidenberg, 2012).

  • Genomic Activation : Administration of 3-MC leads to the activation of a region(s) on the genome, affecting liver chromatin's efficacy as a template in RNA polymerase systems (Bresnick & Mosse, 1969).

  • DNA-Dependent RNA Polymerase Activity : It stimulates rat liver DNA-dependent RNA polymerase activity, potentially mediating its effects on gene activity (Gelboin et al., 1967).

  • Tumorigenic Activity : 3-MC metabolites are potent tumor initiators in mouse skin and newborn mice (Levin et al., 1979).

  • Gonadal Toxicity : Daily exposure during puberty destroys the follicle reserve and alters ovulation rates, while daily administration of α-naphthoflavone has a stimulatory action on ovarian function (Rhon-Calderon et al., 2016).

  • Effect on Cytochrome P-448 and Hepatic Enzyme Activity : 3-MC treatment in marmoset monkeys increases cytochrome P-448 content and hepatic enzyme activity (Challiner et al., 1981).

  • Cholesterol and Hepatic G-6-PD : 3-MC treatment increases total cholesterol and hepatic G-6-PD, but also augments cholesterol HDL (Dessì et al., 1983).

  • Blocking Hepatic Necrosis : Administration in rats blocked hepatic necrosis induced by bromobenzene and partially blocked the hepatotoxic effect of carbon tetrachloride (Reid et al., 1971).

Safety And Hazards

3-Methylcholanthrene can affect you by passing through your skin . It should be handled as a carcinogen with extreme caution . It may cause cancer and may damage the developing fetus . It can irritate the eyes and skin on contact .

Future Directions

3-Methylcholanthrene is often tested on mice and rats to derive information for cancer medicine development . Due to the influence of the compound on the central nervous system, its responses and change in response are compared . It is also known that due to genetic mutations, the compound causes cancer cells to develop .

properties

IUPAC Name

3-methyl-1,2-dihydrobenzo[j]aceanthrylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQNQXQZIWHJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16
Record name 3-METHYLCHOLANTHRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020862
Record name 3-Methylcholanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992), Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS]
Record name 3-METHYLCHOLANTHRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methylcholanthrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3240
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

536 °F at 80 mmHg (NTP, 1992), 280 °C at 80 mm Hg
Record name 3-METHYLCHOLANTHRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methylcholanthrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature), In water, 2.9X10-3 mg/L at 25 °C, Soluble in xylene, toluene; slightly solubloe in amyl alcohol, Soluble in benzene, 3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt.
Record name 3-METHYLCHOLANTHRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methylcholanthrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.28 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.28 g/cu cm at 20 °C
Record name 3-METHYLCHOLANTHRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methylcholanthrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6.85e-07 mmHg at 68 °F (NTP, 1992), 0.0000038 [mmHg], 4.3X10-8 mm Hg at 25 °C
Record name 3-METHYLCHOLANTHRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methylcholanthrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3240
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-Methylcholanthrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... The mechanisms involved in 3-methylcholanthrene (MC) activation of c-fos and c-jun gene expression were examined in /this/ study. Evidence is presented that stimulation of c-fos transcription by MC involves a signal transduction pathway, which includes activation of the small G protein Ras, Raf-1 kinase, and the mitogen-activated protein (MAP) kinases, ERK1 and ERK2. Furthermore, phorbol 12-myristate 13-acetate, which uses both protein kinase C and protein-tyrosine kinase activities to induce c-fos promoter, may share a common pathway with MC downstream of Ras. The signal transduction pathway induced by MC to stimulate c-jun promoter involves Ras activation and the JNK group of MAP-kinases.
Record name 3-Methylcholanthrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3-Methylcholanthrene

Color/Form

Yellow needles from benzene, Yellow crystals, Pale yellow, slender prisms from benzene plus ether

CAS RN

56-49-5
Record name 3-METHYLCHOLANTHRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methylcholanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcholanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methylcholanthrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benz[j]aceanthrylene, 1,2-dihydro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylcholanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcholanthrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLCHOLANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214U33M1RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylcholanthrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

354 to 356 °F (NTP, 1992), 178 °C
Record name 3-METHYLCHOLANTHRENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16226
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methylcholanthrene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methylcholanthrene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methylcholanthrene
Reactant of Route 3
3-Methylcholanthrene
Reactant of Route 4
3-Methylcholanthrene
Reactant of Route 5
3-Methylcholanthrene
Reactant of Route 6
3-Methylcholanthrene

Citations

For This Compound
45,200
Citations
WF Greenlee, A Poland - Journal of Pharmacology and Experimental …, 1978 - ASPET
… In C57BL/6J mice O-deethylating activity was induced 3-fold by 3-methylcholanthrene and 7… was observed after the administration of phenobarbital, 3-methylcholanthrene, or 2,3,7,8-…
Number of citations: 854 jpet.aspetjournals.org
O Stutman - Science, 1974 - science.org
… However, our results do not support that prediction, since tumor incidence after exposure to 3-methylcholanthrene (MC) at birth was similar in the immunologically normal nude heterozy…
Number of citations: 549 www.science.org
MD Burke, RT Mayer - Drug Metabolism and Disposition, 1974 - researchgate.net
… but not 3-methylcholanthrene. pretreatment altered the apparent Km for ethoxyresorufin … 3-Methylcholanthrene pretreatment of the animals increased the reaction apparent Vmax 70…
Number of citations: 058 www.researchgate.net
AH Conney, EC Miller, JA Miller - Cancer Research, 1956 - AACR
… None (corn oil only) 3-Methylcholanthrene 1,2,5,6-Dibenzanthracene 9,10-quiione …
Number of citations: 608 aacrjournals.org
E Cavalieri, R Roth, J Althoff, C Grandjean… - Chemico-Biological …, 1978 - Elsevier
… Trapping of 3-methylcholanthrene (MC) … 3-methylcholanthrene (MC-1-OH), 3-methylcholanthrene-1-one (MC-1-one), 2-hydroxy-3-methylcholanthrene (MC-2-OH), 3-methylcholanthrene…
P Sims - Biochemical Journal, 1966 - ncbi.nlm.nih.gov
… 3-methylcholanthrene by rat-liver homogenates showed the formation of compounds with the properties of 1- and 2-hydroxy-3-methylcholanthrene… metabolism of 3-methylcholanthrene (…
T Iyanagi, M Haniu, K Sogawa, Y Fujii-Kuriyama… - Journal of Biological …, 1986 - Elsevier
… with 3-methylcholanthrene. RNA blot analysis showed that 3-methylcholanthrene increased … The livers and kidneys from 3-methylcholanthrene-treated rats were found to contain almost …
AW Wood, RL Chang, W Levin, PE Thomas, D Ryan… - Cancer Research, 1978 - AACR
… 1,9,10-Trihydroxy-9,10-dihydro-3-methylcholanthrene and 3-methylcholanthrene-2-one, the … than was 3-methylcholanthrene, whereas 2-hydroxy-3-methylcholanthrene was equipotent …
Number of citations: 68 aacrjournals.org
M Watanabe, H Fujii, I Sagami, M Tanno - Archives of toxicology, 1987 - Springer
… hepatic cytochrome P-450 (hepatic P-450 MCI and P-450 MCII ) were purified approximately 5-fold from liver microsomes in Syrian golden hamsters treated with 3-methylcholanthrene (…
YW Kwon, S Ueda, M Ueno, J Yodoi… - Journal of Biological …, 2002 - ASBMB
Polycyclic aromatic hydrocarbons (PAHs) such as 3-methylcholanthrene (MC) cause untoward effects including carcinogenesis. Here we investigated the effect of MC on apoptosis. MC …
Number of citations: 91 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.